NUC-7738

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

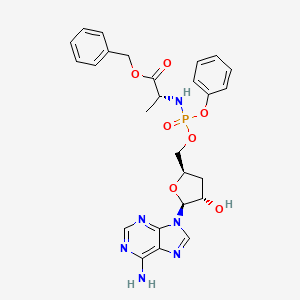

Molekularformel |

C26H29N6O7P |

|---|---|

Molekulargewicht |

568.5 g/mol |

IUPAC-Name |

benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29)/t17-,20-,21+,25+,40?/m1/s1 |

InChI-Schlüssel |

UDLWWGQHMQIYCV-NEAGHZCBSA-N |

Isomerische SMILES |

C[C@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@H]2C[C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |

Kanonische SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

NUC-7738: A ProTide Derivative of Cordycepin Engineered to Overcome Cancer Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NUC-7738 is a novel anti-cancer agent developed to overcome the inherent limitations of its parent compound, cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog with potent anti-tumor properties.[1][2] Cordycepin's clinical utility has been hampered by its rapid degradation in the bloodstream, poor cellular uptake, and reliance on intracellular activation pathways that can be downregulated in cancer cells.[2] this compound, a ProTide derivative of cordycepin, is engineered to bypass these resistance mechanisms, leading to significantly enhanced potency and a promising clinical profile.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative efficacy data, detailed experimental protocols, and a summary of its clinical development.

Introduction: The Promise and Peril of Cordycepin

Cordycepin, isolated from the fungus Cordyceps sinensis, has long been recognized for its therapeutic potential in traditional medicine and modern research.[1][2] Its anti-cancer effects are primarily attributed to its active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), which can inhibit RNA synthesis and induce apoptosis.[3] However, the clinical translation of cordycepin has been largely unsuccessful due to several key challenges:

-

Rapid Degradation: Cordycepin is rapidly deaminated and inactivated by the enzyme adenosine deaminase (ADA) in the bloodstream, resulting in a very short half-life.[2]

-

Inefficient Cellular Uptake: Cordycepin relies on the human equilibrative nucleoside transporter 1 (hENT1) for entry into cancer cells, and the expression of this transporter can be low in some tumors.[2]

-

Dependence on Intracellular Activation: Once inside the cell, cordycepin must be phosphorylated by adenosine kinase (ADK) to its active triphosphate form, 3'-dATP. Cancer cells can develop resistance by downregulating ADK activity.[2]

This compound: The ProTide Solution

To address the limitations of cordycepin, this compound was developed using the ProTide (Pro-drug nucleotide) technology.[1] This innovative approach involves attaching a phosphoramidate moiety to the 5' position of the nucleoside analog.[1][3] This chemical modification protects the molecule from degradation and facilitates its entry into cells, where it is then efficiently converted to the active metabolite.

The key advantages of the ProTide approach for this compound include:

-

Resistance to ADA Degradation: The phosphoramidate cap shields this compound from deamination by ADA, increasing its stability in plasma.

-

Bypassing Nucleoside Transporters: The ProTide design allows this compound to enter cells independently of hENT1, overcoming resistance due to low transporter expression.[4]

-

Circumventing Reliance on Adenosine Kinase: this compound is pre-phosphorylated, bypassing the need for the initial and often rate-limiting phosphorylation step by ADK.[4]

Mechanism of Action

Once inside the cancer cell, this compound is activated by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), which cleaves the phosphoramidate moiety to release 3'-deoxyadenosine monophosphate (3'-dAMP).[1][5] This is then subsequently phosphorylated to the active cytotoxic agent, 3'-dATP.[3] The accumulation of intracellular 3'-dATP leads to cancer cell death through multiple mechanisms, including the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway.[1][4]

Data Presentation

In Vitro Cytotoxicity

This compound has demonstrated significantly greater potency than cordycepin across a range of cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) | Cordycepin (3'-dA) IC50 (µM) | Fold Difference | Reference |

| HAP1 | Leukemia | ~0.1 | ~10 | ~100x | [1] |

| AGS | Gastric | ~1 | >100 | >100x | [1] |

| MKN45 | Gastric | ~1 | >100 | >100x | [1] |

| A498 | Renal | ~5 | >100 | >20x | [1] |

| 786-O | Renal | ~2 | >100 | >50x | [1] |

| A375 | Melanoma | ~0.5 | ~20 | ~40x | [1] |

| OVCAR-3 | Ovarian | ~1 | >100 | >100x | [1] |

| Z138 | Mantle Cell Lymphoma | Not Reported | 12.15 | Not Applicable | [3] |

| HEL92.1.7 | Erythroleukemia | Not Reported | 68.9 | Not Applicable | [3] |

| NB-4 | Leukemia | Not Reported | 73.2 | Not Applicable | [6][7] |

| U937 | Leukemia | Not Reported | 90.4 | Not Applicable | [6][7] |

| HT29 | Colon | Not Reported | 92.05 | Not Applicable | [6][8] |

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.

Preclinical and Clinical Pharmacokinetics

Pharmacokinetic studies have demonstrated the favorable properties of this compound. In a preclinical toxicology study in beagle dogs, plasma concentrations of this compound and its metabolites were determined using a validated LC-MS/MS method.[1] In the NuTide:701 clinical trial, high intracellular levels of the active metabolite, 3'-dATP, were detected in patient tumor samples shortly after infusion and were sustained for at least 48 hours.[1]

| Parameter | Value | Species/Population | Study | Reference |

| Preclinical | ||||

| Analysis Method | LC-MS/MS | Beagle Dog | Toxicology Study | [1] |

| Clinical | ||||

| Intracellular 3'-dATP | High levels detected 0.25h post-infusion, maintained for ≥48h | Patients with advanced solid tumors | NuTide:701 Phase I | [1] |

Clinical Trial Summary: NuTide:701

This compound is being evaluated in the NuTide:701 clinical trial, a Phase 1/2 study in patients with advanced solid tumors.[4]

| Trial ID | Phase | Patient Population | Treatment Regimen | Key Findings | Reference |

| NCT03829254 (NuTide:701) | Phase 1/2 | Patients with advanced solid tumors or lymphoma, including those resistant to conventional treatment. | This compound monotherapy and in combination with pembrolizumab. | Favorable safety profile. Encouraging signs of anti-cancer activity, including tumor reductions and prolonged stable disease. In combination with pembrolizumab, a disease control rate of 75% was observed in 12 patients with metastatic melanoma refractory to or relapsed on prior PD-1 inhibitor therapy, with two patients achieving partial responses. | [1][3][9] |

Experimental Protocols

Determination of IC50 using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cordycepin in cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound and cordycepin stock solutions (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound and cordycepin in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[6]

Western Blot for Cleaved PARP

Objective: To detect the induction of apoptosis by this compound through the analysis of PARP cleavage.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Treat cells with this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescence substrate and visualize the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa) using an imaging system.[1][10][11]

LC-MS/MS for this compound and Metabolites

Objective: To quantify the levels of this compound, cordycepin, and 3'-dATP in plasma or cell lysates.

Materials:

-

Plasma samples or cell lysates

-

Internal standards (e.g., stable isotope-labeled analogs)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Ammonium acetate

-

UHPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reverse-phase column

Protocol:

-

Sample Preparation:

-

For plasma: Perform protein precipitation by adding ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the proteins.

-

For cell lysates: Extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water). Add the internal standard, vortex, and centrifuge.

-

-

LC Separation:

-

MS/MS Detection:

-

Quantification:

-

Generate a calibration curve using known concentrations of the analytes.

-

Determine the concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[2]

-

Visualization of Pathways and Workflows

Caption: Mechanism of action of this compound versus cordycepin.

Caption: Experimental workflow for Western blot analysis of PARP cleavage.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents a significant advancement in the development of cordycepin-based cancer therapeutics. By utilizing ProTide technology, this compound effectively overcomes the key resistance mechanisms that have limited the clinical application of its parent compound. The enhanced potency, favorable pharmacokinetic profile, and encouraging preliminary clinical data suggest that this compound has the potential to be a valuable new treatment option for patients with advanced cancers. Further clinical investigation in the ongoing NuTide:701 trial and future studies will be crucial in defining the role of this compound in the oncology treatment landscape.

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nucana.com [nucana.com]

- 4. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Analysis of Nucleosides (Adenosine and Cordycepin) in the Mushroom Samples by Liquid-Chromatography and Mass Spectrometry; HPLC-MS-MS [pubs.sciepub.com]

- 14. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Activation of NUC-7738 to its Active Moiety, 3'-dATP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUC-7738 is a novel phosphoramidate prodrug (ProTide) of 3'-deoxyadenosine (cordycepin), a nucleoside analogue with known anti-cancer properties. The clinical utility of 3'-deoxyadenosine has been hampered by its rapid in vivo degradation and dependence on specific cellular uptake and activation pathways. This compound is designed to bypass these limitations by facilitating efficient intracellular delivery and subsequent conversion to the active cytotoxic agent, 3'-deoxyadenosine triphosphate (3'-dATP). This technical guide provides an in-depth overview of the intracellular activation pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Introduction: Overcoming the Limitations of 3'-Deoxyadenosine

3'-deoxyadenosine (3'-dA), a naturally occurring adenosine analogue, exhibits potent anti-cancer activity in vitro.[1][2] However, its therapeutic potential has been limited by several factors:

-

Rapid Degradation: 3'-dA is quickly deaminated in the bloodstream by adenosine deaminase (ADA) to an inactive form.[3][4]

-

Dependence on Cellular Transporters: Efficient uptake into cancer cells relies on the presence of human equilibrative nucleoside transporter 1 (hENT1).[4]

-

Requirement for Enzymatic Activation: Intracellular conversion to its active triphosphate form is dependent on adenosine kinase (AK).[4]

This compound was developed using ProTide technology to circumvent these resistance mechanisms. The ProTide approach masks the first phosphate group of the nucleoside monophosphate with a phosphoramidate moiety, rendering the molecule more lipophilic and resistant to extracellular degradation. This allows for passive diffusion across the cell membrane and circumvents the need for nucleoside transporters.

The Intracellular Activation Pathway of this compound

Once inside the cell, this compound undergoes a two-step enzymatic conversion to release the active triphosphate, 3'-dATP.

Step 1: Cleavage by Histidine Triad Nucleotide-Binding Protein 1 (HINT1)

The initial and critical step in the intracellular activation of this compound is the cleavage of the phosphoramidate bond. This reaction is catalyzed by the ubiquitously expressed intracellular phosphoramidase, Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[1][3] HINT1 hydrolyzes the phosphoramidate moiety to release 3'-deoxyadenosine monophosphate (3'-dAMP).[1] This enzymatic step is crucial as it bypasses the need for adenosine kinase, a common mechanism of resistance to nucleoside analogues.

Step 2: Sequential Phosphorylation to 3'-dATP

Following the HINT1-mediated release of 3'-dAMP, the monophosphate is further phosphorylated by intracellular kinases. This sequential phosphorylation cascade involves the conversion of 3'-dAMP to 3'-deoxyadenosine diphosphate (3'-dADP) and subsequently to the active cytotoxic agent, 3'-deoxyadenosine triphosphate (3'-dATP).[4]

Figure 1: Intracellular activation pathway of this compound to 3'-dATP.

Quantitative Analysis of this compound Activation

The efficiency of this compound's intracellular conversion to 3'-dATP is significantly greater than that of its parent compound, 3'-deoxyadenosine. This leads to higher intracellular concentrations of the active metabolite and enhanced cytotoxicity.

Intracellular Concentration of 3'-dATP

Studies have shown that treatment of cancer cells with this compound results in substantially higher intracellular levels of 3'-dATP compared to treatment with 3'-dA. For instance, in A375 melanoma cells treated with 10 µM this compound, the average intracellular concentration of 3'-dATP reached 80 pmoles/106 cells within 6 hours.

| Cell Line | Treatment | Intracellular 3'-dATP Concentration (pmol/10^6 cells) | Fold Increase vs. 3'-dA |

| HL-60 | 50 µM this compound (2h) | ~150 | ~56-fold |

| K562 | 50 µM this compound (2h) | ~75 | ~15-fold |

| CCRF-CEM | 50 µM this compound (2h) | ~25 | ~3-fold |

| RL | 50 µM this compound (2h) | ~100 | ~20-fold |

| Table 1: Intracellular concentrations of 3'-dATP in various leukemia cell lines after a 2-hour treatment with 50 µM of this compound or 3'-dA. Data extrapolated from published studies.[2] |

Cytotoxicity of this compound

The enhanced intracellular accumulation of 3'-dATP translates to greater cytotoxic potency of this compound across a range of cancer cell lines compared to 3'-dA.

| Cell Line | This compound IC50 (µM) | 3'-dA IC50 (µM) |

| HAP1 (Leukemia) | 18.8 | 137.8 |

| Tera-1 (Teratocarcinoma) | ~5 | >200 |

| AGS (Gastric) | ~25 | ~150 |

| A498 (Renal) | ~15 | ~100 |

| A375 (Melanoma) | ~10 | ~50 |

| OVCAR-3 (Ovarian) | ~20 | ~120 |

| Table 2: Comparison of IC50 values for this compound and 3'-deoxyadenosine (3'-dA) in various cancer cell lines.[1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the intracellular activation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate IC50 values.

Figure 2: Workflow for a typical MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Intracellular Metabolite Extraction and Analysis by HPLC-MS/MS

This protocol describes the extraction of intracellular metabolites from cancer cells treated with this compound and their subsequent quantification.

Figure 3: Workflow for intracellular metabolite extraction and analysis.

Materials:

-

Treated cancer cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 70% methanol

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Culture cancer cells to the desired confluency and treat with this compound for the specified time.

-

Harvest the cells and count them to allow for normalization of metabolite concentrations.

-

Wash the cell pellet with ice-cold PBS to remove any remaining extracellular drug.

-

Resuspend the cell pellet in ice-cold 70% methanol to quench metabolic activity and extract the intracellular metabolites.

-

Incubate on ice for 10-15 minutes with intermittent vortexing.

-

Centrifuge at high speed to pellet the cell debris.

-

Carefully collect the supernatant, which contains the intracellular metabolites.

-

Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify this compound, 3'-dAMP, 3'-dADP, and 3'-dATP.

Conclusion

This compound represents a significant advancement in the development of 3'-deoxyadenosine-based cancer therapeutics. Its ProTide design successfully overcomes the key limitations of the parent compound, leading to enhanced intracellular delivery and a more efficient conversion to the active cytotoxic agent, 3'-dATP. The intracellular activation, initiated by HINT1, bypasses critical resistance mechanisms. The resulting high intracellular concentrations of 3'-dATP lead to superior anti-cancer potency. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other ProTide-based therapies. Further research into the specific kinetics of HINT1-mediated cleavage of this compound and the development of standardized, validated analytical methods will continue to refine our understanding of this promising anti-cancer agent.

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5′-O-Phosphorothioates to Nucleoside 5′-O-Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nucana.com [nucana.com]

NUC-7738: A ProTide Approach to Overcoming Drug Resistance in Oncology

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), focusing on its mechanism of action and its role in overcoming established drug resistance pathways. This document details the preclinical and clinical data supporting its development, outlines key experimental protocols, and visualizes the underlying biological processes.

Introduction: The Challenge of Nucleoside Analogue Resistance

Nucleoside analogues are a cornerstone of chemotherapy. However, their efficacy is often limited by multiple resistance mechanisms, including:

-

Poor cellular uptake: Many nucleoside analogues rely on specific transporters, such as the human equilibrative nucleoside transporter 1 (hENT1), which can be downregulated in cancer cells.

-

Insufficient activation: These drugs require intracellular phosphorylation by kinases, like adenosine kinase (AK), to their active triphosphate form. Reduced kinase activity can therefore confer resistance.

-

Rapid degradation: Enzymes such as adenosine deaminase (ADA) can quickly metabolize and inactivate nucleoside analogues in the plasma, reducing their bioavailability.

3'-deoxyadenosine (3'-dA, or cordycepin), a naturally occurring adenosine analogue, has demonstrated potent in vitro anticancer activity, but its clinical development has been hindered by these very resistance mechanisms.[1][2][3]

This compound: Overcoming Resistance with ProTide Technology

This compound is a novel phosphoramidate ProTide of 3'-deoxyadenosine.[1][4] The ProTide technology masks the nucleoside monophosphate with a protective phosphoramidate cap, which is designed to bypass the key resistance mechanisms that limit the efficacy of the parent compound.[1][3][5]

Key advantages of this compound include:

-

hENT1-independent cell entry: The ProTide modification allows this compound to diffuse passively into cancer cells, bypassing the need for nucleoside transporters.[2][6]

-

Bypassing the need for initial phosphorylation: Once inside the cell, this compound is cleaved by the intracellular enzyme histidine triad nucleotide-binding protein 1 (HINT1) to directly release the pre-activated monophosphate form (3'-dAMP).[1][4][5] This circumvents the reliance on adenosine kinase for the initial, rate-limiting phosphorylation step.[2][6]

-

Resistance to ADA degradation: The phosphoramidate moiety protects this compound from deamination by adenosine deaminase (ADA), leading to a longer plasma half-life and increased bioavailability compared to 3'-dA.[1][2]

The intracellular activation of this compound ultimately leads to high intracellular concentrations of the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[2][6] 3'-dATP exerts its anticancer effects by inhibiting RNA polyadenylation and inducing apoptosis.[2]

Signaling Pathways and Mechanism of Action

The mechanism of action for 3'-deoxyadenosine and the ProTide approach of this compound are illustrated below.

Quantitative Data Summary

This compound has demonstrated significantly greater potency than its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. 3'-deoxyadenosine

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Improvement |

| HAP1 | Chronic Myeloid Leukemia | ~0.1 | ~4.0 | ~40x |

| AGS | Gastric Adenocarcinoma | ~0.5 | >100 | >200x |

| CAKI-1 | Renal Cell Carcinoma | ~1.0 | >100 | >100x |

| A498 | Renal Cell Carcinoma | ~0.8 | >100 | >125x |

| Tera-1 | Testicular Embryonal Carcinoma | ~0.2 | ~20 | 100x |

| HeLa | Cervical Cancer | ~0.3 | >100 | >333x |

Data synthesized from multiple preclinical studies.[1][3][5]

Table 2: Pharmacokinetic Parameters from Phase I Clinical Trial (NuTide:701)

| Parameter | Value/Observation |

| Plasma PK Profile | Predictable, with a dose-proportional increase in Cmax and AUC.[6] |

| Intracellular 3'-dATP | High levels detected in Peripheral Blood Mononuclear Cells (PBMCs) 2 hours post-infusion.[6][7] |

| 3'-dATP Duration | Sustained for at least 24 hours post-infusion.[6][7] |

Synergy with Immunotherapy

Recent studies have explored the combination of this compound with PD-1 inhibitors. This compound has been shown to reduce both mRNA and protein levels of soluble PD-L1 (sPD-L1) and exosome-associated PD-L1 (Exo-PD-L1) in melanoma cell lines and in patients.[7][8] This suggests that this compound may act as an immune sensitizer, potentially reversing resistance to immune checkpoint inhibitors.[7]

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Culture: Cancer cell lines (e.g., HAP1, AGS, CAKI-1) are cultured in their respective recommended media (e.g., Iscove's Modified Dulbecco's Medium, Ham's F-12 Medium).[1][5]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of this compound or 3'-deoxyadenosine for a specified period (e.g., 48 or 72 hours).[1]

-

MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well according to the manufacturer's instructions.

-

Incubation: Plates are incubated for 1-4 hours at 37°C.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Analysis: IC50 values are calculated using a non-linear regression model from at least three biological replicates.[5]

Western Blot for Apoptosis Marker (Cleaved PARP)

-

Treatment: Cells are treated with this compound or 3'-dA for a specified time (e.g., 24 hours).[5]

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against cleaved PARP. A loading control antibody (e.g., GAPDH) is also used.[5]

-

Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Clinical Trial Workflow (NuTide:701)

The first-in-human Phase I/II study (NuTide:701, NCT03829254) evaluates the safety, pharmacokinetics, and clinical activity of this compound.[1][3][9]

Conclusion

This compound represents a promising advancement in nucleoside analogue therapy. By utilizing ProTide technology, it effectively overcomes the canonical resistance mechanisms that have historically limited the clinical utility of 3'-deoxyadenosine. Its ability to bypass cellular transporters, evade enzymatic degradation, and circumvent the need for initial kinase activation results in potent, targeted delivery of the active anticancer metabolite, 3'-dATP.[1][2][3] Preclinical data show a dramatic increase in potency compared to the parent compound, and early clinical data from the NuTide:701 trial indicate a favorable safety profile and encouraging signs of anti-tumor activity in patients with advanced, treatment-refractory cancers.[6] Furthermore, its potential to modulate the tumor microenvironment and synergize with immune checkpoint inhibitors opens new avenues for combination therapies in resistant patient populations.[8] Continued clinical evaluation of this compound is warranted to fully define its role in the evolving landscape of cancer treatment.[1][4]

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]

- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

The ProTide NUC-7738: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, structural characterization, and mechanism of action of NUC-7738, a novel phosphoramidate prodrug (ProTide) of the anticancer nucleoside analogue 3'-deoxyadenosine (cordycepin). All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

Introduction: Overcoming the Limitations of 3'-Deoxyadenosine

3'-deoxyadenosine (3'-dA), a naturally occurring adenosine analogue, has demonstrated potent anticancer activity in vitro.[1][2] However, its clinical development has been hindered by several factors:

-

Rapid Inactivation: 3'-dA is quickly deaminated in vivo by the enzyme adenosine deaminase (ADA) to the inactive metabolite, 3'-deoxyinosine.[3][4]

-

Poor Cellular Uptake: Efficient entry into cancer cells is dependent on the human equilibrative nucleoside transporter 1 (hENT1), which can be poorly expressed in some tumors.[3][4]

-

Reliance on Intracellular Activation: Its anticancer activity is contingent on its phosphorylation to 3'-deoxyadenosine triphosphate (3'-dATP) by intracellular kinases, starting with adenosine kinase (AK).[3][4]

To address these limitations, this compound was developed using ProTide technology.[1][2][5] This approach involves attaching a phosphoramidate moiety to the 5'-hydroxyl group of 3'-dA. This chemical modification protects the nucleoside analogue from premature degradation and facilitates its entry into tumor cells, where it is then efficiently converted to the active monophosphate form.[1][2]

Chemical Synthesis and Structure of this compound

This compound is chemically named 3′-deoxyadenosine 5′-O-phenyl-(benzyloxy-L-alaninyl)-phosphate.[1][2]

Synthesis of this compound

The synthesis of this compound is achieved through a protection-deprotection method, yielding the final product with high purity.[2] A general scheme for the chemical synthesis is presented below.[1][2]

Caption: Chemical synthesis workflow for this compound.

A preactivated or monophosphorylated version of 3'-dA was synthesized using ProTide chemistry.[2] This process generated several preactivated 3'-dA prodrugs, from which this compound was selected for further evaluation.[2] The synthesis was performed using a protection-deprotection method, resulting in an overall yield of 42% and a purity of over 99%.[2]

Structural Elucidation

The absolute configuration of the slow-eluting isomer of this compound (7a) was determined to be S at the phosphorus chiral center through single-crystal analysis of crystals obtained from ethyl acetate.[3]

Mechanism of Action

This compound is designed to bypass the resistance mechanisms that limit the efficacy of its parent compound, 3'-dA.[1][2]

Intracellular Activation of this compound

Once inside the cell, the phosphoramidate cap of this compound is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP).[1][2] This monophosphate is then further phosphorylated to the active diphosphate (3'-dADP) and triphosphate (3'-dATP) forms.[2]

Caption: Intracellular activation pathway of this compound.

Overcoming 3'-Deoxyadenosine Resistance

This compound's ProTide structure allows it to circumvent the primary resistance mechanisms of 3'-dA.

Caption: Comparison of 3'-dA and this compound pathways.

Downstream Signaling Pathways

The active metabolite, 3'-dATP, exerts its anticancer effects through various mechanisms, including the induction of apoptosis and effects on the NF-κB pathway.[1][2][4] 3'-dATP is known to cause termination of RNA elongation and inhibit polyadenylate polymerase.[3][4] The disruption of RNA polyadenylation by this compound profoundly impacts gene expression in cancer cells.[6][7]

Caption: Key signaling pathways affected by this compound's active metabolite.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][8]

| Cell Line | Cancer Type | IC50 of this compound (μM) | IC50 of 3'-dA (μM) |

| HAP1 | Chronic Myelogenous Leukemia | ~1 | ~10 |

| AGS | Gastric Adenocarcinoma | Data not specified | Data not specified |

| CAKI-1 | Renal Cell Carcinoma | Data not specified | Data not specified |

| NCI-786 | Renal Cell Carcinoma | Data not specified | Data not specified |

| A498 | Renal Cell Carcinoma | Data not specified | Data not specified |

| UO-31 | Renal Cell Carcinoma | Data not specified | Data not specified |

| SK-MEL-28 | Melanoma | Data not specified | Data not specified |

| OVCAR-3 | Ovarian Adenocarcinoma | Data not specified | Data not specified |

| CCRF-CEM | Acute Lymphoblastic Leukemia | <30 | Data not specified |

| HL-60 | Acute Promyelocytic Leukemia | <30 | Data not specified |

| KG-1 | Acute Myelogenous Leukemia | <30 | Data not specified |

| MOLT-4 | Acute Lymphoblastic Leukemia | <30 | Data not specified |

| K562 | Chronic Myelogenous Leukemia | <30 | Data not specified |

| MV4-11 | Acute Myeloid Leukemia | <30 | Data not specified |

| THP-1 | Acute Monocytic Leukemia | <30 | Data not specified |

| HEL92.1.7 | Erythroleukemia | <30 | Data not specified |

| NCI-H929 | Multiple Myeloma | <30 | Data not specified |

| RPMI-8226 | Multiple Myeloma | <30 | Data not specified |

| Jurkat | Acute T-cell Leukemia | <30 | Data not specified |

| Z138 | Mantle Cell Lymphoma | <30 | Data not specified |

| RL | Non-Hodgkin's Lymphoma | <30 | Data not specified |

| HS445 | Hodgkin's Lymphoma | <30 | Data not specified |

| HepG2 | Hepatocellular Carcinoma | <30 | Data not specified |

| MCF-7 | Breast Adenocarcinoma | <30 | Data not specified |

| Bx-PC-3 | Pancreatic Adenocarcinoma | <30 | Data not specified |

| HT29 | Colorectal Adenocarcinoma | <30 | Data not specified |

| MIA PaCa-2 | Pancreatic Carcinoma | <30 | Data not specified |

| SW620 | Colorectal Adenocarcinoma | <30 | Data not specified |

Data for specific IC50 values were not available in the provided search results for all cell lines, but it is noted that this compound shows cytotoxic effects on leukemic stem cells and has LC50 values of <30 μM against a lineage of leukocytes.[3][4][8]

Preclinical Toxicology

In a 4-week study in beagle dogs, this compound was administered daily for 5 consecutive days followed by a 2-day treatment-free interval. Dosing groups received 5, 10, and 20 mg/kg/day.[1]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This assay was used to determine the IC50 values of this compound and 3'-dA.[3]

Caption: Workflow for the MTS cell viability assay.

Protocol:

-

Cancer cell lines were seeded in 96-well plates.

-

Cells were treated with various concentrations of this compound or 3'-dA.

-

After a 48 or 72-hour incubation period, MTS reagent was added to each well.[1][8]

-

Plates were incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance was measured at 490 nm using a plate reader.

-

IC50 values were determined using a nonlinear regression model.[1]

Western Blot Analysis

Western blotting was used to detect protein expression levels, such as cleaved PARP (a marker of apoptosis) and HINT1.[1][2]

Protocol:

-

Cells were treated with this compound or 3'-dA for 24 hours.[1]

-

Cells were lysed and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., cleaved PARP, HINT1, GAPDH as a loading control).[1]

-

The membrane was washed and incubated with a secondary antibody.

-

Protein bands were visualized using an appropriate detection system.

Apoptosis Assay (Guava Nexin Staining)

This assay was used to quantify early and late apoptotic and dead cells.[1]

Protocol:

-

Tera-1 cells were treated with this compound or 3'-dA for 24 hours.[1]

-

Cells were harvested and stained with the Guava Nexin kit, which contains Annexin V-PE and 7-AAD.

-

Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and dead cells.[1]

Pharmacokinetic (PK) Analysis

Concentrations of this compound and its metabolites in plasma were determined using a validated LC-MS/MS method.[1][2]

Protocol:

-

Plasma samples were collected at various time points after administration of this compound.

-

Proteins were precipitated from the plasma samples.

-

The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of this compound, cordycepin (3'-dA), and 3'-deoxyinosine.[1][2]

HINT1 Knockout using CRISPR/Cas9

CRISPR/Cas9 technology was used to delete the HINT1 gene in HAP1 cells to validate its role in the activation of this compound.[2]

Protocol:

-

Guide RNAs targeting the HINT1 gene were designed and cloned into a CRISPR/Cas9 vector.

-

HAP1 cells were transfected with the vector.

-

Cells with successful HINT1 knockout were selected and expanded.

-

Deletion of HINT1 was confirmed by Western blot analysis using specific antibodies against HINT1.[2]

Conclusion

This compound represents a significant advancement in the development of nucleoside analogues for cancer therapy. By utilizing ProTide technology, this compound effectively overcomes the key resistance mechanisms that have limited the clinical utility of its parent compound, 3'-deoxyadenosine.[1][2] Its ability to bypass cellular uptake and activation dependencies, coupled with its resistance to enzymatic degradation, allows for the efficient delivery of the active anticancer metabolite, 3'-dATP, to tumor cells.[3][4] Preclinical and ongoing clinical studies continue to evaluate the safety and efficacy of this compound as a promising new agent in the treatment of various cancers.[1][3][6][9]

References

- 1. researchgate.net [researchgate.net]

- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]

- 6. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]

- 7. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

NUC-7738: A ProTide Approach to Overcoming Cordycepin Resistance in Oncology

An In-Depth Technical Guide on Early-Stage Research into its Anti-Tumor Properties

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NUC-7738 is a novel phosphoramidate prodrug (ProTide) of the naturally occurring nucleoside analogue 3'-deoxyadenosine (cordycepin).[1][2][3][4] Cordycepin itself has demonstrated potent anti-cancer activity in vitro, but its clinical development has been hindered by significant resistance mechanisms, including rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase (ADK) for activation.[1][3][4] The ProTide technology applied to create this compound is designed to bypass these limitations, enabling efficient delivery of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into tumor cells.[2][5] Early-stage research, including preclinical studies and a first-in-human Phase I/II clinical trial (NuTide:701), has shown that this compound is well-tolerated and exhibits encouraging anti-tumor activity, with a potency up to 40 times greater than its parent compound.[2][6] This document provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, quantitative in vitro efficacy, and the experimental protocols used in its evaluation.

Overcoming the Limitations of 3'-Deoxyadenosine (Cordycepin)

The therapeutic potential of 3'-deoxyadenosine (3'-dA) is limited by several key factors:[1][3][4]

-

Enzymatic Degradation: 3'-dA is rapidly deaminated and inactivated by the enzyme adenosine deaminase (ADA) in the bloodstream.[1][2]

-

Cellular Transport: It relies on the human equilibrative nucleoside transporter 1 (hENT1) for entry into cells, which can be poorly expressed in some tumors.[1][7]

-

Activation Requirement: Intracellularly, 3'-dA requires phosphorylation by adenosine kinase (ADK) to its monophosphate form, a rate-limiting step for its conversion to the active triphosphate metabolite (3'-dATP).[1][2]

This compound is a ProTide designed to circumvent these resistance pathways. Its phosphoramidate moiety protects the nucleoside from ADA degradation and facilitates passive diffusion across the cell membrane, independent of hENT1 transporters.[7][8] Once inside the cell, the ProTide is cleaved by the intracellular phosphoramidase, Histidine Triad Nucleotide-binding Protein 1 (HINT1), to directly release the pre-activated monophosphate form (3'-dAMP).[1][3][4][8] This bypasses the need for the initial, rate-limiting ADK phosphorylation step, leading to higher intracellular concentrations of the active metabolite, 3'-dATP.[7]

Core Anti-Tumor Mechanisms

The primary anti-cancer activity of this compound is driven by its active metabolite, 3'-dATP.[6] This molecule exerts pleiotropic effects within the cancer cell.

Disruption of RNA Polyadenylation

3'-dATP acts as a chain terminator during RNA synthesis. Its incorporation into messenger RNA (mRNA) transcripts prevents the addition of the poly(A) tail, a critical structure for mRNA stability, export, and translation.[1] This leads to mRNA degradation, inhibition of protein synthesis, and ultimately, cell death.[9]

Induction of Apoptosis

This compound has been shown to be a potent pro-apoptotic agent.[1][8] Studies have demonstrated an increase in cleaved Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis, in cancer cells treated with this compound.[8]

Modulation of the NF-κB Pathway

Evidence suggests that this compound attenuates the pro-survival NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][8] In vitro experiments showed that treatment with this compound led to a reduction of the p65 subunit of NF-κB in the nucleus of renal cancer cells.[3]

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated significantly greater cytotoxic activity compared to 3'-deoxyadenosine across a range of cancer cell lines.

Table 1: IC50 Values of this compound vs. 3'-Deoxyadenosine (3'-dA)

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |

|---|---|---|---|---|

| HAP1 | Near-haploid | ~0.1 | ~4.0 | ~40x |

| AGS | Gastric | ~0.5 | >100 | >200x |

| MKN45 | Gastric | ~1.0 | >100 | >100x |

| 786-O | Renal | ~0.2 | ~50 | ~250x |

| A498 | Renal | ~0.3 | >100 | >333x |

| A375 | Melanoma | ~0.4 | ~75 | ~188x |

| SK-MEL-28 | Melanoma | ~0.5 | >100 | >200x |

| OVCAR-3 | Ovarian | ~0.2 | ~60 | ~300x |

| OVCAR-4 | Ovarian | ~0.3 | >100 | >333x |

Data synthesized from figures presented in Clinical Cancer Research (2021).[1][8]

Experimental Protocols

The following are summarized methodologies for key experiments used in the early-stage evaluation of this compound.

Cell Viability and IC50 Determination

This protocol is used to assess the concentration of a drug required to inhibit the growth of a cell population by 50%.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound or the parent compound, 3'-deoxyadenosine.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The luminescence or absorbance is measured using a plate reader.

-

Analysis: The data is normalized to untreated controls, and IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model. At least three biological replicates are performed.[1]

Apoptosis Assay (Guava Nexin Method)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/dead cells.[8]

Methodology:

-

Treatment: Cells are treated with this compound or a control compound for a specified duration (e.g., 24 hours).[8]

-

Staining: Cells are harvested and stained with the Guava Nexin® Reagent, which contains Annexin V-PE (to detect phosphatidylserine on the surface of early apoptotic cells) and 7-AAD (a viability dye that enters late apoptotic and dead cells).[1]

-

Acquisition: Fluorescence staining is measured using a flow cytometer, such as the Guava easyCyte™ system.[1]

-

Analysis: The cell population is gated to quantify the percentage of viable (Annexin V- and 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/dead (Annexin V- and 7-AAD-positive) cells.

Western Blotting for Apoptosis and NF-κB Pathway Markers

This technique is used to detect specific proteins and assess pathway activation.

Methodology:

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein or fractionated to separate nuclear and cytoplasmic proteins.[1]

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein (e.g., 25 µg) are separated by size via SDS-PAGE.[1]

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, NF-κB p65, Lamin B1 for nuclear fraction, GAPDH for loading control).[1]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.

Preclinical Toxicology in Beagle Dogs

These studies are performed to evaluate the safety profile of the drug candidate.

Methodology:

-

Dosing: Beagle dogs (typically 3 males and 3 females per group) are administered this compound intravenously at various dose levels (e.g., 5, 10, and 20 mg/kg/day) or a vehicle control.[1][8]

-

Treatment Schedule: Dosing is conducted for a set period, for instance, once daily for 5 consecutive days followed by a 2-day rest, repeated for 4 weeks.[1][8]

-

Monitoring & Endpoints: A comprehensive set of parameters are evaluated, including body weight, clinical observations, electrocardiography, hematology, clinical chemistry, organ weights, and histopathology.[1][8]

-

Toxicokinetics (TK): Plasma concentrations of this compound and its metabolites are measured at various time points using a validated LC-MS/MS method to assess absorption, distribution, metabolism, and excretion.[1][8]

Clinical Development and Future Directions

This compound is being evaluated in the NuTide:701 study, a Phase 1/2 clinical trial in patients with advanced solid tumors.[2][6] Early results have indicated a favorable safety profile and signs of anti-cancer activity, both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with metastatic melanoma.[6][9] Recent data from patient-derived organoid models also suggest a synergistic effect between this compound and PD-1 inhibitors in renal cell carcinoma.[10] These promising early-stage findings support the continued clinical evaluation of this compound as a novel cancer therapeutic that effectively overcomes key resistance mechanisms that have historically limited nucleoside analogues.[4][8]

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newatlas.com [newatlas.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 10. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]

Pharmacological Profile of NUC-7738: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-7738 is a novel anticancer agent developed using ProTide technology, representing a significant advancement in nucleoside analogue therapeutics. It is a phosphoramidate transformation of 3'-deoxyadenosine (3'-dA), also known as cordycepin, a naturally occurring nucleoside analogue with potent in vitro anticancer activity.[1][2][3] The clinical utility of 3'-dA has been historically limited by several key resistance mechanisms, including its rapid degradation by the enzyme adenosine deaminase (ADA), poor cellular uptake, and dependence on adenosine kinase (ADK) for its initial phosphorylation to an active form.[3][4][5]

This compound is engineered to bypass these limitations.[2][3][5] The ProTide technology masks the nucleoside monophosphate with a phosphoramidate moiety, rendering it resistant to degradation and facilitating its entry into cancer cells.[1][4][5] Once inside the cell, the protective cap is cleaved by the intracellular phosphoramidase, Histidine Triad Nucleotide-binding Protein 1 (HINT1), to release the pre-activated monophosphate form, 3'-dAMP.[4][5] This targeted intracellular activation leads to higher concentrations of the active anti-cancer metabolite, 3'-dATP, within the tumor.[2][6]

This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical data, and clinical findings to date.

Mechanism of Action

The pharmacological activity of this compound is predicated on its ability to efficiently deliver the active metabolite of 3'-deoxyadenosine, 3'-dATP, to cancer cells while overcoming the inherent resistance mechanisms that limit the efficacy of the parent compound.

Overcoming 3'-Deoxyadenosine (Cordycepin) Resistance

The parent nucleoside, 3'-dA, faces three primary hurdles to its anticancer activity:

-

Rapid Degradation: It is rapidly deaminated in the bloodstream by adenosine deaminase (ADA) into the inactive metabolite, 3'-deoxyinosine.[5][6]

-

Poor Cellular Uptake: Its entry into cells is dependent on the human equilibrative nucleoside transporter (hENT1), which can be poorly expressed in some tumors.[2][6][7]

-

Activation Dependence: It requires phosphorylation by adenosine kinase (ADK) to 3'-dAMP, a rate-limiting step for its conversion into the active triphosphate form.[5][7]

This compound's ProTide structure is specifically designed to circumvent these issues. The phosphoramidate moiety protects the molecule from ADA-mediated degradation.[4][6][7] It allows the drug to enter cells independently of hENT1 transporters and, by delivering the pre-activated monophosphate, it bypasses the need for the initial, often rate-limiting, phosphorylation step by ADK.[2][6][7]

Caption: Signaling pathway of 3'-Deoxyadenosine and its limitations.

Intracellular Activation and Cytotoxic Effects

Once inside the cancer cell, this compound is metabolized by HINT1, which cleaves the phosphoramidate bond to release 3'-dAMP.[3][4][5] This monophosphate is then subsequently phosphorylated by intracellular kinases to the active diphosphate (3'-dADP) and triphosphate (3'-dATP) forms.[5][7]

The primary cytotoxic metabolite, 3'-dATP, exerts its anticancer effects through several mechanisms:

-

Inhibition of DNA and RNA Synthesis: As an analogue of adenosine triphosphate, 3'-dATP competes with and inhibits enzymes involved in nucleic acid synthesis, leading to chain termination and disruption of cellular processes.[2]

-

Induction of Apoptosis: this compound has been shown to be a potent proapoptotic agent, inducing programmed cell death in cancer cells.[4][5] This is evidenced by the detection of cleaved PARP in treated cells.[5]

-

Modulation of Signaling Pathways: The drug affects critical signaling pathways, including the NF-κB pathway, which is involved in inflammation, cell survival, and proliferation.[3][4][5]

-

Disruption of RNA Polyadenylation: this compound disrupts the polyadenylation of RNA, which can profoundly impact gene expression in cancer cells.[8][9]

Caption: this compound bypasses resistance mechanisms for potent intracellular activation.

Preclinical Pharmacology

In Vitro Cytotoxicity

This compound has demonstrated superior cytotoxic activity compared to its parent compound, 3'-dA, across a range of human cancer cell lines. Studies have shown it to be up to 40 times more potent in killing cancer cells.[1]

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | 3'-dA IC₅₀ (µM) | Fold Difference |

| HAP1 | Near-haploid | ~1 | ~40 | ~40x |

| AGS | Gastric | <10 | >100 | >10x |

| CAKI-1 | Renal | ~10 | >100 | >10x |

| ACHN | Renal | ~1 | ~50 | ~50x |

| SK-MEL-28 | Melanoma | <10 | >100 | >10x |

| OVCAR-3 | Ovarian | ~1 | ~80 | ~80x |

Data compiled from published studies. Actual values may vary based on experimental conditions.[4][5]

Toxicokinetics and Preclinical Safety

Preclinical toxicity studies were conducted in beagle dogs, as this compound is unstable in rodent serum due to species-specific serum esterases (half-life <2 minutes in rats vs. 424 minutes in humans).[5] In a 4-week study, beagle dogs received daily doses of 5, 10, or 20 mg/kg/day for 5 consecutive days, followed by a 2-day rest period.[4] The toxicokinetic (TK) parameters were evaluated, and concentrations of this compound and its metabolites were determined using LC-MS/MS.[4]

Clinical Pharmacology

NuTide:701 Phase I/II Study

This compound is currently being evaluated in the NuTide:701 clinical trial, a first-in-human Phase I/II study in patients with advanced solid tumors or lymphoma who have exhausted standard treatment options.[1][2][10]

-

Phase I: The dose-escalation phase aimed to determine the recommended Phase 2 dose (RP2D) and schedule.[2] As of September 2020, 15 patients with various solid tumors (most commonly melanoma and lung cancer) had received escalating doses from 14 to 600 mg/m² via IV infusion.[2]

-

Phase II: The expansion phase is further evaluating this compound as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab, particularly in patients with metastatic melanoma who are resistant to PD-1 inhibitors.[8][10][11]

Safety and Tolerability

Early results from the Phase I trial indicate that this compound is well-tolerated. No dose-limiting toxicities or Grade 3 or 4 treatment-related adverse events were reported at doses up to 600 mg/m².[2]

Pharmacokinetics (PK)

The plasma PK profile of this compound has been shown to be predictable.[2] There is a dose-proportional increase in maximum concentration (Cmax) and area under the curve (AUC).[2] Importantly, high and durable intracellular levels of the active metabolite, 3'-dATP, were detected in peripheral blood mononuclear cells (PBMCs). These high concentrations were observed 2 hours after the start of infusion and were maintained for at least 24 hours, confirming that this compound successfully overcomes the resistance mechanisms associated with 3'-dA.[2]

Clinical Activity

Encouraging signals of anti-cancer activity have been observed in the NuTide:701 study.[1][2] In the Phase I part, three patients with advanced, treatment-refractory tumors experienced clinical benefit for over six months, with one patient remaining on treatment for over 17 months.[2] In the combination arm with pembrolizumab, this compound has shown the potential to potentiate immunotherapy, with one patient refractory to prior immunotherapy achieving a 50% reduction in tumor volume.[12]

Experimental Protocols

In Vitro Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and 3'-dA in various cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., HAP1, AGS, CAKI-1) are cultured in their respective recommended media (e.g., Iscove's Modified Dulbecco's Medium, Ham's F-12 Medium).[5]

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or 3'-dA.

-

Incubation: Cells are incubated for a specified period (e.g., 48 hours).[4][5]

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay). Absorbance is read on a plate reader.

-

Data Analysis: IC₅₀ values are calculated from dose-response curves using a nonlinear regression model.[4][5] Each experiment is typically performed with at least 3 biological replicates and multiple technical replicates.[5]

-

Caption: Workflow for a typical in vitro cell viability (IC50) experiment.

Apoptosis Detection by Western Blot

-

Objective: To qualitatively assess the induction of apoptosis by this compound.

-

Methodology:

-

Treatment: Cancer cells (e.g., gastric or cervical) are treated with this compound or 3'-dA for a specified time (e.g., 24 hours).[4][5]

-

Lysate Preparation: Cells are harvested and lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for cleaved Poly (ADP-ribose) polymerase (PARP), a marker of apoptosis. A loading control antibody (e.g., GAPDH) is also used.[5]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is detected using a chemiluminescent substrate.

-

Pharmacokinetic Analysis

-

Objective: To determine the concentration of this compound and its metabolites in plasma.

-

Methodology:

-

Sample Collection: Plasma samples are collected from study subjects at various time points after this compound administration.[4]

-

Sample Preparation: Proteins are precipitated, and the sample is extracted.

-

LC-MS/MS Analysis: Concentrations of this compound, cordycepin (3'-dA), and 3'-deoxyinosine are determined using a validated bio-analytical Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[4]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the concentration-time data.

-

References

- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 9. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. NuCana plc Announces Expansion Study of this compound in Combination with Pembrolizumab for PD-1 Inhibitor-Resistant Melanoma | Nasdaq [nasdaq.com]

- 12. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]

NUC-7738: A Technical Guide to its Impact on DNA and RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-7738 is a novel phosphoramidate protide of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog. Developed to overcome the pharmacological limitations of its parent compound, this compound exhibits enhanced potency and a more favorable pharmacokinetic profile. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on DNA and RNA synthesis. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

The primary limitation of 3'-deoxyadenosine as a therapeutic agent is its rapid degradation by adenosine deaminase (ADA) and its reliance on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake and subsequent activation by adenosine kinase (ADK).[1] this compound is designed to bypass these resistance mechanisms.[1] Its phosphoramidate moiety protects it from ADA-mediated deamination and allows for hENT1-independent cell entry.[2] Once inside the cell, the protide is cleaved by the ubiquitously expressed histidine triad nucleotide-binding protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP), the pre-activated form of the drug.[1][3] This active metabolite is then further phosphorylated to the triphosphate form, 3'-dATP, which is responsible for the compound's cytotoxic effects.[4]

Mechanism of Action: Inhibition of RNA Synthesis and Induction of Apoptosis

The primary mechanism by which this compound exerts its anticancer effects is through the inhibition of RNA synthesis. The active metabolite, 3'-dATP, acts as a chain terminator during RNA transcription due to the absence of a 3'-hydroxyl group on its ribose sugar.[4] This leads to premature termination of RNA elongation. Furthermore, 3'-dATP has been shown to be a potent inhibitor of polyadenylate polymerase (PAP), an enzyme critical for the addition of poly(A) tails to messenger RNA (mRNA) molecules.[4] This inhibition of polyadenylation disrupts mRNA stability and translation, leading to a profound impact on gene expression in cancer cells.[5][6]

Recent studies have also indicated that this compound can promote the use of alternative polyadenylation sites, leading to altered mRNA isoforms.[6] For instance, it has been shown to reduce the expression of the GAC isoform of glutaminase, which is associated with a more metabolically active and aggressive cancer phenotype.[6]

Beyond its direct effects on RNA synthesis, this compound is a potent inducer of apoptosis.[1] Treatment of cancer cells with this compound leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key hallmark of apoptosis.[1][3] The induction of apoptosis is a crucial component of its anti-tumor activity.

Quantitative Data: In Vitro Potency of this compound

This compound has demonstrated significantly greater potency than its parent compound, 3'-deoxyadenosine, across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |

| Tera-1 | Teratocarcinoma | - | - | >40x more sensitive to this compound |

| Mean | Various | 18.8 | 137.8 | ~7.3x |

Note: Specific IC50 values for Tera-1 were not provided in the search results, but the fold difference was highlighted. The mean IC50 values are calculated from a wide set of cancer cell lines.[1]

Experimental Protocols

Cell Viability and IC50 Determination using MTT Assay

This protocol outlines the determination of cell viability and IC50 values of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound and 3'-dA (as a comparator)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Plate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

-

Drug Treatment: Prepare serial dilutions of this compound and 3'-dA in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]

-

Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7]

-

Absorbance Measurement: Shake the plates for 10 minutes at a low speed to ensure complete dissolution. Measure the absorbance of each well at 490 nm using a plate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression model.[1]

RNA Synthesis Inhibition using Click-iT® RNA Alexa Fluor® 488 Imaging Assay

This protocol describes a method to visualize and quantify RNA synthesis in cells treated with this compound using a fluorescent click chemistry-based assay.

Materials:

-

Click-iT® RNA Alexa Fluor® 488 Imaging Kit (containing 5-ethynyl uridine (EU), Alexa Fluor® 488 azide, and reaction buffers)

-

Cells cultured on coverslips in a 24-well plate

-

Complete cell culture medium

-

This compound

-

3.7% formaldehyde in PBS (for fixation)

-

0.5% Triton® X-100 in PBS (for permeabilization)

-

3% Bovine Serum Albumin (BSA) in PBS

-

Hoechst 33342 (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time period. Include an untreated control.

-

EU Labeling: Following treatment, add 5-ethynyl uridine (EU) to the culture medium at a final concentration of 1 mM and incubate for 1-2 hours at 37°C.[8]

-

Fixation: Remove the medium and fix the cells by adding 1 mL of 3.7% formaldehyde in PBS to each well. Incubate for 15 minutes at room temperature.[9]

-

Permeabilization: Wash the cells twice with 3% BSA in PBS. Permeabilize the cells by adding 1 mL of 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.[9]

-

Click-iT® Reaction: Wash the cells twice with 3% BSA in PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol. Add 0.5 mL of the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[9]

-

Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[9]

-

Nuclear Staining: Wash the cells with PBS. Dilute Hoechst 33342 in PBS and add to each well. Incubate for 30 minutes at room temperature, protected from light.[9]

-

Imaging: Wash the cells twice with PBS. Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The green fluorescence from Alexa Fluor® 488 indicates newly synthesized RNA.

Apoptosis Detection using Annexin V Staining

This protocol details the detection of apoptosis in this compound-treated cells using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

-

Cells in suspension

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration for 24 hours.[1] Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Visualizations

Signaling Pathway of this compound Activation and Action

Caption: this compound's metabolic activation and mechanism of action.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for assessing this compound's efficacy.

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]